molecular formula C8H8N2 B13516607 1-Cyclopropyl-3-ethynyl-1h-pyrazole

1-Cyclopropyl-3-ethynyl-1h-pyrazole

Cat. No.: B13516607
M. Wt: 132.16 g/mol
InChI Key: WDTUBHHIPQPCBE-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-ethynyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group at the 1-position and an ethynyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-ethynyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes can yield pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to produce pyrazoles .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The ethynyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts for cycloaddition reactions . The conditions for these reactions are typically mild, ensuring high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives of the compound, while substitution reactions can introduce new functional groups at the ethynyl or cyclopropyl positions.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-Cyclopropyl-3-ethynyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

1-cyclopropyl-3-ethynylpyrazole

InChI

InChI=1S/C8H8N2/c1-2-7-5-6-10(9-7)8-3-4-8/h1,5-6,8H,3-4H2

InChI Key

WDTUBHHIPQPCBE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NN(C=C1)C2CC2

Origin of Product

United States

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